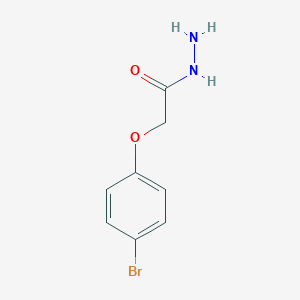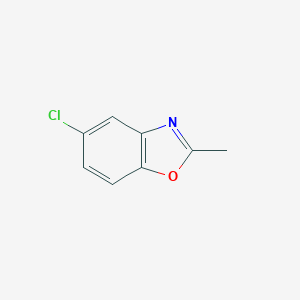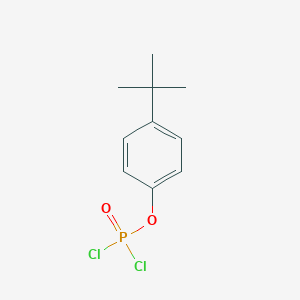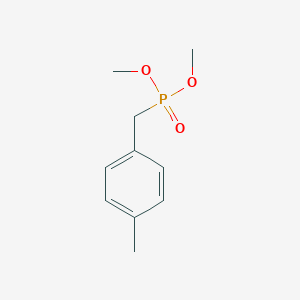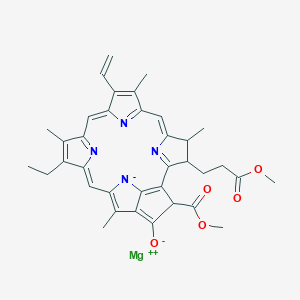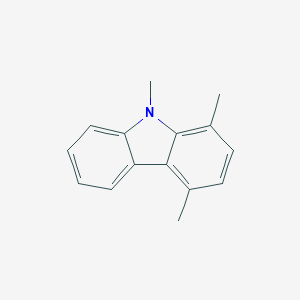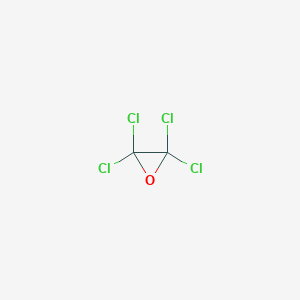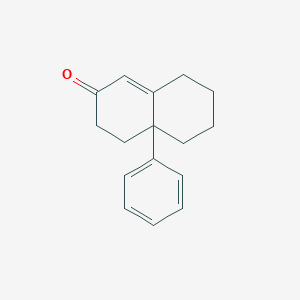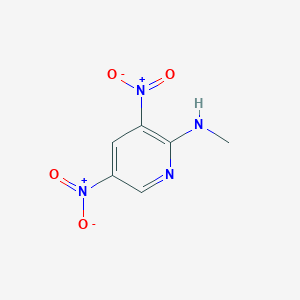![molecular formula C29H44O9 B095279 (3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide CAS No. 18695-02-8](/img/structure/B95279.png)
(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide, commonly known as digoxin, is a medication used in the treatment of heart failure and irregular heartbeats. Digoxin belongs to the class of drugs called cardiac glycosides, which are derived from the foxglove plant.
Mecanismo De Acción
Digoxin works by inhibiting the sodium-potassium ATPase pump, which is responsible for maintaining the balance of ions inside and outside of cells. By inhibiting this pump, digoxin increases the concentration of calcium inside heart cells, leading to increased contractility of the heart muscle. This results in improved cardiac output and decreased symptoms of heart failure.
Efectos Bioquímicos Y Fisiológicos
Digoxin has several biochemical and physiological effects on the body. In addition to its effects on the heart, digoxin also affects the nervous system, gastrointestinal system, and kidneys. Digoxin can cause nausea, vomiting, and diarrhea, and can also lead to electrolyte imbalances. In high doses, digoxin can be toxic and can cause arrhythmias and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Digoxin is a useful tool for studying the effects of inhibition of the sodium-potassium ATPase pump on cardiac function. It can be used to study the effects of digoxin toxicity and to investigate potential treatments for digoxin toxicity. However, the use of digoxin in lab experiments is limited by its toxicity and potential for side effects.
Direcciones Futuras
There are several future directions for research on digoxin. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-cancer properties and its potential use in cancer treatment. Additionally, research is needed to better understand the mechanisms of digoxin toxicity and to develop treatments for digoxin toxicity.
Métodos De Síntesis
Digoxin can be synthesized from the leaves of the foxglove plant or through chemical synthesis. The chemical synthesis of digoxin involves a series of reactions starting from a steroid precursor. The final step involves the attachment of a sugar molecule to the steroid backbone, forming digoxin. The synthesis of digoxin is a complex process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Digoxin has been extensively studied for its therapeutic effects in heart failure and irregular heartbeats. In addition, digoxin has been shown to have anti-cancer properties and is being investigated as a potential treatment for certain types of cancer. Digoxin has also been studied for its effects on the nervous system and its potential use in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
18695-02-8 |
|---|---|
Nombre del producto |
(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide |
Fórmula molecular |
C29H44O9 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one |
InChI |
InChI=1S/C29H44O9/c1-17-24(33)21(31)13-23(37-17)38-18-3-9-27(15-30)19-4-7-25(2)26(8-6-22(32)36-16-26)11-12-29(25,35)20(19)5-10-28(27,34)14-18/h6,8,17-21,23-24,30-31,33-35H,3-5,7,9-16H2,1-2H3 |
Clave InChI |
KISYRRMFQYIIFQ-JTUOMBDUSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
Otros números CAS |
18695-02-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



